REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]([CH3:17])[CH2:14][CH2:15]O)[CH:10]=[CH:11][CH:12]=1>CCOCC>[Br:2][CH2:15][CH2:14][CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=1)[CH3:17]
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Name
|
|
Quantity
|
5.7 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
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30 g
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Type
|
reactant
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Smiles
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COC=1C=C(C=CC1)C(CCO)C
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
ice
|
Quantity
|
200 g
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture stirred at -5° C. to -10° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred for an additional 30 minutes
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Duration
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30 min
|
Type
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EXTRACTION
|
Details
|
the resulting mixture extracted with ether (3 × 50 ml.)
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Type
|
WASH
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Details
|
The combined extracts are washed with 5% sodium hydroxide solution (3 × 50 ml.), saturated sodium chloride solution (1 × 50 ml.)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the ether and vacuum distillation of the residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |